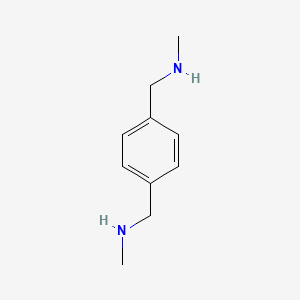

N,N'-dimethyl-p-xylylenediamine

Description

Overview of Xylylenediamine Derivatives in Organic and Material Science

Xylylenediamine (XDA) derivatives are a class of organic compounds characterized by two aminomethyl groups attached to a xylene core. The positional isomers, ortho-, meta-, and para-xylylenediamine, provide a basis for a wide range of chemical structures with distinct properties. The para-isomer, p-xylylenediamine, is a particularly important monomer in the synthesis of high-performance polymers due to its rigid aromatic structure and the reactivity of its primary amino groups. wur.nlnih.gov

These derivatives are prized for their ability to impart exceptional thermal stability and mechanical strength to polymeric materials. wur.nl Their applications are diverse, ranging from their use as monomers in the production of polyamides and polyimides to their function as cross-linking agents for creating robust nanofiltration membranes. wur.nlprepchem.com Furthermore, p-xylylenediamine has been utilized as a core for dendrimers in drug delivery systems and as a capping agent for the synthesis of fluorescent nanocrystals. wur.nlprepchem.com The versatility of XDA derivatives makes them a cornerstone in the development of advanced materials with tailored properties.

Significance of N,N'-dimethyl-p-xylylenediamine as a Versatile Chemical Synthon

This compound, with the chemical formula C10H16N2 and CAS number 13093-02-2, is a derivative of p-xylylenediamine where a methyl group is attached to each nitrogen atom. This modification from a primary to a secondary amine significantly alters its reactivity and steric profile, making it a valuable and versatile chemical synthon.

A primary application of this compound is in the synthesis of bisdimethylamine derivatives, which are important compounds in the polymer and pharmaceutical industries. lookchem.com The presence of the methyl groups on the nitrogen atoms allows for more controlled polymerization reactions and the introduction of specific functionalities into the final product.

The synthesis of this compound can be achieved through various routes, including the reaction of p-xylylene glycol with dimethylamine (B145610) or the reaction of 1,4-bis(bromomethyl)benzene (B118104) with methylamine. lookchem.com These synthetic pathways provide access to this key building block for further chemical transformations.

The structure of this compound allows it to act as a flexible ligand in coordination chemistry. Its two nitrogen donor atoms can coordinate with metal centers to form stable complexes. This property is being explored for the development of novel catalysts and functional materials. For instance, related p-xylylenediamine derived ligands have been used to construct porous coordination polymers.

Scope of Contemporary Academic Research on this compound

Contemporary academic research on this compound is primarily focused on its application as a building block for more complex molecules and materials. While extensive research exists for its parent compound, p-xylylenediamine, the specific investigation into the N,N'-dimethyl derivative is a more specialized area of study.

Current research endeavors include:

Synthesis of Novel Polymers: Researchers are exploring the use of this compound in the creation of new polymers with enhanced properties. The incorporation of this diamine can influence solubility, thermal behavior, and mechanical strength of the resulting polymers.

Coordination Chemistry and Catalysis: The ability of this compound to act as a ligand for metal ions is a subject of ongoing research. Scientists are investigating the catalytic activity of metal complexes containing this ligand in various organic transformations.

Pharmaceutical Intermediates: The structural motif of this compound is of interest in the design and synthesis of new pharmaceutical compounds. Its role as a precursor to more complex bisdimethylamine derivatives is a key area of exploration. lookchem.com

While the body of literature specifically dedicated to this compound is still growing, the foundational knowledge of xylylenediamine chemistry provides a strong basis for its continued investigation and application in advanced chemical research.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 13093-02-2 |

| Molecular Formula | C10H16N2 |

| Molecular Weight | 164.25 g/mol |

| Synonyms | N,N'-dimethyl-1,4-benzenedimethanamine |

Structure

3D Structure

Properties

Molecular Formula |

C10H16N2 |

|---|---|

Molecular Weight |

164.25 g/mol |

IUPAC Name |

N-methyl-1-[4-(methylaminomethyl)phenyl]methanamine |

InChI |

InChI=1S/C10H16N2/c1-11-7-9-3-5-10(6-4-9)8-12-2/h3-6,11-12H,7-8H2,1-2H3 |

InChI Key |

JVGKCYRIXCBMPD-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=CC=C(C=C1)CNC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N,n Dimethyl P Xylylenediamine

Catalytic Hydrogenation Routes for p-Xylylenediamine Precursors

The catalytic hydrogenation of nitriles is a fundamental and atom-economical method for the production of primary amines. researchgate.net This approach is central to the synthesis of p-xylylenediamine, a key intermediate for N,N'-dimethyl-p-xylylenediamine.

Hydrogenation of Terephthalonitrile (B52192) to p-Xylylenediamine

The conversion of terephthalonitrile to p-xylylenediamine is achieved through catalytic hydrogenation. This process involves the reduction of the two nitrile groups in terephthalonitrile to primary amine groups. Various catalytic systems have been explored for this transformation, with a focus on achieving high conversion and selectivity. For instance, the hydrogenation of nitriles can be carried out using heterogeneous catalysts like palladium on carbon (Pd/C). nih.gov The reaction is typically performed under a hydrogen atmosphere and at elevated temperatures and pressures to facilitate the reduction.

The choice of catalyst and reaction conditions is crucial to steer the reaction towards the desired primary amine and minimize the formation of secondary and tertiary amine byproducts. researchgate.net For example, atomically dispersed palladium catalysts have shown promise in tuning the selectivity of nitrile hydrogenation. nih.gov

Optimization of Catalytic Systems and Reaction Conditions

Optimizing the catalytic system and reaction conditions is paramount for maximizing the yield and purity of p-xylylenediamine. Factors such as the choice of catalyst, solvent, temperature, pressure, and reaction time significantly influence the outcome of the hydrogenation process. rsc.org For instance, in the hydrogenation of other nitriles like 3-phenylpropionitrile, a dual-solvent system (dichloromethane/water) with acidic additives (NaH₂PO₄ and H₂SO₄) has been employed to enhance selectivity towards the primary amine. nih.gov While a higher temperature can increase the conversion rate, it may also lead to the formation of undesired byproducts. nih.gov Therefore, a careful balance of these parameters is necessary to achieve optimal results. The development of efficient and reusable catalysts, such as nickel-based catalysts, is also an area of active research to improve the economic and environmental viability of the process. rsc.org

N-Methylation Strategies for p-Xylylenediamine Derivatives

Once p-xylylenediamine is obtained, the next critical step is the introduction of methyl groups onto the nitrogen atoms. This is typically achieved through N-methylation reactions.

N-Methylation of p-Xylylenediamine using Methyl Iodide or Dimethyl Sulfate (B86663)

N-methylation of primary amines like p-xylylenediamine can be effectively carried out using alkylating agents such as methyl iodide or dimethyl sulfate. rsc.orgnih.gov These reactions are generally performed in the presence of a base to neutralize the acid generated during the reaction. For example, N-monomethylation of primary amines can be achieved by first converting the amine to its N-trifluoroacetyl derivative, followed by reaction with methyl iodide in the presence of a base. rsc.org For N,N'-dimethylation, modification of the reaction conditions would be necessary.

Dimethyl sulfate is another common methylating agent. nih.govgoogle.com The reaction of amino acid derivatives with dimethyl sulfate in the presence of sodium hydride and a catalytic amount of water has been shown to be an efficient method for N-methylation. nih.gov The in-situ generation of highly reactive dry sodium hydroxide (B78521) from the reaction of water and sodium hydride significantly accelerates the reaction rate. nih.gov

Reduction Reactions of Nitro-Substituted Aromatic Precursors

An alternative synthetic route involves the reduction of nitro-substituted aromatic compounds. This method is widely used for the preparation of aromatic amines from their corresponding nitro precursors. nih.gov

Hydrazine (B178648) Hydrate (B1144303) Reduction of p-nitro-N,N-dimethylaniline

The reduction of a nitro group to an amine can be accomplished using various reducing agents, with hydrazine hydrate being a common choice due to its effectiveness and milder reaction conditions compared to methods like metal/acid reduction. niscpr.res.ingoogle.com The reduction of p-nitro-N,N-dimethylaniline to N,N-dimethyl-p-phenylenediamine can be achieved using hydrazine hydrate in the presence of a catalyst. google.com

Several catalytic systems can be employed for this transformation. For instance, a CuO/C catalyst has been used for the reduction of p-nitro-N,N-dimethylaniline with hydrazine hydrate in a proton polar solvent, leading to high yields of N,N-dimethyl-p-phenylenediamine. google.com The reaction is typically carried out at temperatures ranging from 20 to 100°C. google.com Another effective system involves the use of palladium on carbon (Pd/C) as a catalyst. nih.gov This method has been shown to be highly efficient and selective for the reduction of halogenated nitroarenes, and the catalyst can be recycled multiple times with minimal loss of activity. nih.govorganic-chemistry.org The use of commercial zinc dust in conjunction with hydrazine hydrate also provides a low-cost and efficient method for the reduction of aromatic nitro compounds. niscpr.res.in

Below is a table summarizing the reaction conditions for the hydrazine hydrate reduction of p-nitro-N,N-dimethylaniline.

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| CuO/C | Water | 100 | 8 | 91 | google.com |

| Pd/C | Methanol | 80 | 0.083 | - | nih.gov |

| Zinc Dust | Methanol | Room Temperature | - | - | niscpr.res.in |

Note: The yield for the Pd/C and Zinc Dust catalyzed reactions were not explicitly stated for p-nitro-N,N-dimethylaniline in the provided context, but the methods are described as providing good to quantitative yields for aromatic nitro compounds in general.

Stannous Chloride Reduction of p-nitrosodimethylaniline

The reduction of p-nitrosodimethylaniline using stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classic method for preparing N,N-dimethyl-p-phenylenediamine, a related aromatic diamine. prepchem.com In this reaction, p-nitrosodimethylaniline is gradually added to a warm solution of stannous chloride in hydrochloric acid. prepchem.com The reaction mixture is then heated to ensure the completion of the reduction. prepchem.com The product, N,N-dimethyl-p-phenylenediamine, is initially formed as a double tin salt, which precipitates from the solution upon cooling and saturation with hydrogen chloride. prepchem.com The free base is liberated by treatment with a strong base, such as sodium hydroxide, and then extracted. prepchem.com This method, while effective, is an older technique and generates significant tin-containing byproducts. acsgcipr.org

The general mechanism for the reduction of nitroarenes by SnCl₂ involves the transfer of electrons from the Sn(II) salt, followed by protonation. acsgcipr.org This process typically requires an acidic environment, with acids, water, or alcohols serving as the proton source. acsgcipr.org While effective, the use of stannous chloride has been somewhat superseded by catalytic hydrogenation methods due to concerns about tin waste and the development of more selective catalysts. acsgcipr.org

Raney Nickel Catalyzed Reductions of Nitroarenes

Raney nickel is a widely used catalyst for the hydrogenation of nitroarenes to their corresponding anilines due to its high activity and cost-effectiveness. nih.gov This method is a cornerstone of industrial chemistry for producing amines. nih.gov The reduction of nitro groups using Raney nickel is typically carried out under a hydrogen atmosphere. commonorganicchemistry.com This process is often preferred over other catalytic hydrogenation methods, such as those using palladium on carbon (Pd/C), when there is a risk of dehalogenation of aryl halides. commonorganicchemistry.com

The efficiency of Raney nickel can be enhanced by modifying its composition. For instance, a Raney nickel catalyst with a high iron content (10-30% by weight relative to the active metals) has been shown to exhibit increased activity and lead to better yields due to a reduction in byproduct formation. google.com The reaction conditions for Raney nickel-catalyzed reductions are generally mild, and the catalyst can be used to reduce a variety of nitro compounds, including those with other reducible functional groups. mdma.ch

A specific application involves the reduction of N,N-dimethyl-4-nitroaniline using Raney nickel in ethanol (B145695) under hydrogen pressure to produce N,N-dimethyl-p-phenylenediamine. rasayanjournal.co.in This scalable process demonstrates the industrial viability of Raney nickel for producing aromatic diamines. rasayanjournal.co.in

Nucleophilic Aromatic Substitution (SNAr) Approaches to Related Diamines

Nucleophilic aromatic substitution (SNAr) provides a pathway to synthesize aromatic diamines by replacing a leaving group, typically a halogen, on an aromatic ring with an amine. The reactivity of the aromatic ring towards nucleophilic attack is significantly enhanced by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. libretexts.org

Reaction of 4-Chloro Nitrobenzene (B124822) with Dimethylamine (B145610) Hydrochloride

A key step in the synthesis of a precursor to this compound involves the reaction of 4-chloro nitrobenzene with dimethylamine hydrochloride. rasayanjournal.co.in This reaction is a nucleophilic aromatic substitution where the dimethylamino group displaces the chloride. The presence of the para-nitro group is crucial as it activates the ring towards nucleophilic attack. libretexts.orgyoutube.com The reaction is often carried out in a solvent like dimethylformamide (DMF) in the presence of a base such as sodium bicarbonate. rasayanjournal.co.in Performing the reaction under pressure and at elevated temperatures can significantly increase the reaction rate and yield. rasayanjournal.co.in This process affords N,N-dimethyl-4-nitroaniline, which can then be reduced to the corresponding diamine. rasayanjournal.co.in

Multi-Step Synthetic Sequences and Intermediate Formation

The synthesis of this compound can be envisioned through a multi-step sequence. A plausible route involves the initial synthesis of p-xylylenediamine itself. One industrial method for producing xylylenediamine is through the ammoxidation of xylene to form phthalonitrile, which is subsequently hydrogenated. google.com

Following the formation of p-xylylenediamine, a subsequent N-methylation step would be required to yield this compound.

An alternative approach involves starting with p-xylene (B151628), which can be nitrated to form p-xylene dinitrate. This dinitrated intermediate is then reduced to p-xylylenediamine. ontosight.ai The synthesis of N,N-dimethyl-p-phenylenediamine, a structurally similar compound, often proceeds through the nitrosation of N,N-dimethylaniline followed by reduction, or through the nucleophilic aromatic substitution of p-nitrochlorobenzene with dimethylamine, followed by reduction of the nitro group. rasayanjournal.co.ingoogle.com These established routes for related diamines highlight the common intermediates and reaction types that are applicable to the synthesis of this compound.

Investigation of Reaction Selectivity and Yield Optimization

Optimizing the selectivity and yield is a critical aspect of synthesizing aromatic diamines. In the context of Raney nickel-catalyzed reductions, the choice of catalyst and reaction conditions can significantly impact the outcome. For instance, iron-doped Raney nickel has been reported to improve yields by minimizing side reactions. google.com The use of hydrazinium (B103819) monoformate in conjunction with Raney nickel has been shown to rapidly and selectively reduce nitro groups at room temperature, offering high yields of 90-95%. mdma.ch

In nucleophilic aromatic substitution reactions, such as the reaction of 4-chloro nitrobenzene with dimethylamine, reaction parameters like temperature and pressure are key to maximizing yield. rasayanjournal.co.in Studies have shown a direct relationship between increasing temperature and pressure and an accelerated reaction rate, leading to higher throughput. rasayanjournal.co.in

For reductions using stannous chloride, the stoichiometry of the reagent is a crucial factor. For example, a significant excess of stannous chloride (around 10 molar equivalents) was found to be necessary for the efficient reduction of aryl nitro compounds. scispace.com The choice of solvent can also influence the reaction, with ethanol being a common choice. scispace.com The optimization of these parameters is essential for developing efficient and economically viable synthetic processes.

| Parameter | Condition | Effect on Yield/Selectivity | Reference |

| Catalyst | Iron-doped Raney Nickel | Increased yield, reduced byproducts | google.com |

| Reducing Agent | Hydrazinium monoformate with Raney Nickel | High yields (90-95%), fast reaction | mdma.ch |

| Reaction Conditions (SNAr) | Increased temperature and pressure | Accelerated reaction rate, higher yield | rasayanjournal.co.in |

| Stoichiometry (SnCl₂) | ~10 molar equivalents | Required for good conversion | scispace.com |

Coordination Chemistry and Ligand Design with N,n Dimethyl P Xylylenediamine Derivatives

N,N'-dimethyl-p-xylylenediamine as a Constituent of Flexible Ligands in Coordination Polymers

Derivatives of p-xylylenediamine are particularly valued as flexible connectors in the design of coordination polymers. rsc.orgcolab.wsdeakin.edu.au The inherent flexibility of the xylyl backbone, coupled with the coordinating arms, allows these ligands to adopt various conformations, leading to a rich diversity of structural outcomes, from discrete molecules to extended networks. rsc.orgnih.gov This adaptability is a key feature in the construction of functional materials. deakin.edu.au

Porous Coordination Polymers (PCPs), also known as Metal-Organic Frameworks (MOFs), are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. scielo.org.mxredalyc.org The fundamental design principle involves the self-assembly of these two components—metal nodes and organic linkers—to form extended, often porous, structures. researchgate.net The properties of the resulting framework, such as pore size, shape, and functionality, are directly influenced by the geometry and chemical nature of the building blocks. scielo.org.mxnih.gov

Key factors in the design of PCPs and MOFs include:

The Metal Ion: The coordination preference, oxidation state, and geometry of the metal ion dictate the connectivity of the network. researchgate.net

The Organic Ligand: The length, rigidity or flexibility, and arrangement of donor atoms on the ligand control the dimensionality and topology of the final structure. scielo.org.mxnih.gov Multidentate ligands are essential for creating infinite, extended networks. scielo.org.mx

Reaction Conditions: Solvent, temperature, and pH can influence the final product, sometimes leading to different crystalline forms (polymorphs) or structures.

Flexible ligands, such as those derived from p-xylylenediamine, introduce an element of unpredictability but also provide opportunities for creating dynamic structures that can respond to external stimuli, a feature of so-called "soft porous crystals". rsc.orgnanoge.org

To be effective linkers in MOF construction, the core p-xylylenediamine structure is functionalized with coordinating groups, typically carboxylic acids. A new series of flexible ligands has been synthesized by attaching carboxybenzyl groups to the nitrogen atoms of the p-xylylenediamine core. rsc.orgresearchgate.net

Two notable examples are:

N,N,N′,N′-tetra(3-carboxybenzyl)-p-xylylenediamine (H₄M₄pxy): This ligand features four carboxylic acid groups positioned at the meta position of the benzyl (B1604629) arms. It is typically isolated as its dihydrochloride (B599025) salt (H₆M₄pxy)Cl₂. rsc.orgresearchgate.net

N,N,N′,N′-tetra(4-carboxybenzyl)-p-xylylenediamine (H₄P₄pxy): In this derivative, the carboxylic acid groups are located at the para position. It is also synthesized as a dihydrochloride salt (H₆P₄pxy)Cl₂. rsc.orgresearchgate.net

The synthesis of these ligands provides versatile building blocks where the positioning of the carboxylate groups influences the geometry of metal coordination and the resulting supramolecular architecture. rsc.org

The use of flexible ligands does not always lead to infinite polymers. Under specific conditions, they can form discrete, closed structures. When the meta-substituted ligand, H₄M₄pxy, was reacted with copper(II) ions, one of the products formed was a discrete, cage-type coordination complex. rsc.org

This complex has the formula [Cu₄(M₄pxy)₂(DMF)₂(OH₂)]. rsc.org In this structure, two fully deprotonated M₄pxy⁴⁻ ligands encapsulate a core of four copper(II) ions, creating a well-defined molecular cage. rsc.org The formation of such discrete assemblies is a testament to the intricate interplay between the ligand's conformational freedom and the coordination preferences of the metal ion. rsc.orgnih.gov

The same reaction that produced the discrete copper cage with the meta-substituted ligand also yielded a two-dimensional coordination polymer, poly-[Cu₂(M₄pxy)(OH₂)₂]. rsc.org This demonstrates how subtle variations in self-assembly can lead to vastly different structures from the same set of reagents. rsc.org

The use of the para-substituted ligand, H₄P₄pxy, with various divalent metal ions led exclusively to the formation of extended coordination polymers. rsc.orgresearchgate.net These studies highlight how the ligand's geometry directs the dimensionality of the resulting network.

| Metal Ion | Resulting Coordination Polymer Formula | Dimensionality |

| Copper(II) | poly-[Cu₂(P₄pxy)(DMF)(OH₂)]·2DMF·3H₂O | Two-Dimensional |

| Manganese(II) | poly-[Mn₂(P₄pxy)(DMA)₂] | Two-Dimensional |

| Cobalt(II) | poly-[Co₄(P₄pxy)₂(DMF)₂(μ-OH₂)₂(OH₂)₂]·6DMF·4H₂O | Two-Dimensional |

| Cadmium(II) | poly-[Cd₂(P₄pxy)(OH₂)₂]·DMA·3H₂O | Three-Dimensional |

| This table summarizes the coordination polymers formed using the N,N,N′,N′-tetra(4-carboxybenzyl)-p-xylylenediamine (H₄P₄pxy) ligand with different metal ions, showcasing the development of 2D and 3D networks. rsc.orgresearchgate.net |

Notably, the three-dimensional cadmium polymer was found to be porous, adsorbing approximately 32 cm³ g⁻¹ of carbon dioxide at 273 K and atmospheric pressure, demonstrating the potential to create functional materials with these flexible ligands. rsc.orgresearchgate.net

Metal-Ligand Bonding and Coordination Geometries

In many of these structures, the metal ions exhibit distorted octahedral geometries. nih.gov For instance, in 1D chain polymers formed with similar ligands, Co(II) and Ni(II) ions are bridged by the carboxylate groups in an anti-anti fashion. nih.gov The specific coordination mode of the carboxylate group (e.g., syn-anti or anti-anti bridging) plays a crucial role in determining the local structure and the magnetic properties of the material. nih.gov The flexibility of the ligand allows it to adopt different conformations, such as "X-shaped" or "H-shaped," which in turn affects the binding mode and the final network topology. nih.gov

Self-Assembly Processes in Metallo-Supramolecular Architectures

The formation of both discrete cages and extended coordination polymers from p-xylylenediamine-derived ligands are classic examples of metallo-supramolecular self-assembly. nih.govnih.gov This process relies on the spontaneous organization of molecular components into ordered structures through the formation of reversible coordination bonds. fudan.edu.cn

The final architecture is determined by the encoded information within the building blocks: the angles and symmetry of the ligands and the coordination preferences of the metal ions. fudan.edu.cn The synthesis of a discrete cage alongside a 2D polymer from the same reaction pot illustrates that multiple, stable structures can exist in equilibrium or form under kinetic control. rsc.org This highlights the dynamic nature of the self-assembly process. nih.gov The principles of orthogonal self-assembly, where multiple, non-interfering binding interactions are used, can lead to the construction of highly complex and hierarchical structures, such as polymers cross-linked by discrete metallacycles. fudan.edu.cnmdpi.com

Supramolecular Chemistry and Host Guest Interactions Involving N,n Dimethyl P Xylylenediamine

N,N'-dimethyl-p-xylylenediamine Units in Rotaxane Architectures

Rotaxanes are mechanically interlocked molecules composed of a dumbbell-shaped component (thread) encircled by a macrocycle. The bulky "stoppers" at the ends of the thread prevent the dissociation of the macrocycle. The movement of the macrocycle along the thread, known as shuttling, can be controlled by external stimuli, making rotaxanes key components in the development of molecular machines. The incorporation of this compound units into the macrocyclic component of rotaxanes has been shown to significantly influence their dynamic properties.

The shuttling motion of the macrocycle in a rotaxane is a key dynamic process that can be modulated through various strategies, including altering the solvent polarity or introducing steric and electronic barriers on the thread. rsc.org An alternative and less common approach involves modifying the structure of the macrocycle itself. rsc.org

Research has demonstrated that the permethylation of the benzylic positions of a polyamide macrocycle containing p-xylylenediamine units leads to a significant change in the internal dynamics of two-station nih.govrotaxanes. nih.govrsc.org This structural modification, specifically the introduction of gem-dimethyl groups, has a notable effect on the shuttling rate of the macrocycle along symmetrical threads.

The introduction of gem-dimethyl groups at the four benzylic carbons of the polyamide macrocycle containing p-xylylenediamine units has been shown to have a profound impact on the internal dynamics of nih.govrotaxanes. nih.govrsc.org This structural alteration, known as the Thorpe-Ingold effect, can promote cyclization reactions and, in the context of rotaxanes, influences the shuttling kinetics of the macrocycle.

Variable-temperature 1H NMR experiments have revealed that the shuttling rates of the octamethylated macrocycle are significantly faster compared to the non-substituted counterpart. nih.govrsc.org This acceleration is particularly pronounced in a fumaramide-based system, where the shuttling rate was found to be 27 times faster than in the model system without the gem-dimethyl groups. nih.gov The selection of the specific ring and thread pair in these two-station nih.govrotaxanes allows for the fine-tuning of the shuttling rate across a broad range, from 235 to 6350 s⁻¹. rsc.org These findings underscore the importance of subtle structural modifications within the macrocycle for controlling the dynamic behavior of rotaxane-based molecular machines.

| Rotaxane System | Shuttling Rate (s⁻¹) | Rate Enhancement Factor |

| Non-methylated (Fumaramide-based) | k | 1 |

| Octamethylated (Fumaramide-based) | 27 k | 27 |

This interactive table showcases the significant enhancement in the shuttling rate of a rotaxane macrocycle upon the introduction of gem-dimethyl groups to the p-xylylenediamine-containing macrocycle.

Inclusion Chemistry with Macrocyclic Hosts

The ability of this compound to act as a guest molecule and form inclusion complexes with various macrocyclic hosts is a key aspect of its supramolecular chemistry. The size, shape, and electronic properties of both the guest and the host dictate the stability and selectivity of these host-guest interactions.

Cucurbit[n]urils (CB[n]) are a family of macrocyclic host molecules composed of glycoluril (B30988) units linked by methylene (B1212753) bridges. nih.gov Their rigid, pumpkin-shaped structure provides a hydrophobic cavity and two identical carbonyl-fringed portals, enabling them to bind a variety of guest molecules with high affinity and selectivity. nih.gov The binding is primarily driven by hydrophobic interactions, with contributions from ion-dipole and hydrogen bonding interactions between the guest and the portals of the CB[n] host.

While specific binding studies of this compound with CB[n] are not extensively documented in the reviewed literature, the general principles of CB[n] host-guest chemistry suggest that it would be a suitable guest. The xylyl group can be encapsulated within the hydrophobic cavity of larger CB[n] homologues, such as CB nih.gov or CB nih.gov, with the charged or polar dimethylamino groups interacting with the carbonyl portals. The binding affinity can be influenced by factors such as the pH of the solution, which affects the protonation state of the amine groups, and the presence of competing guest molecules. rsc.orgresearchgate.net

Hemicucurbit[n]urils are more flexible analogues of CB[n] and also possess a cavity capable of encapsulating guest molecules. Their flexible nature may allow for an induced-fit mechanism of binding, accommodating a wider range of guest shapes and sizes.

The structure of a diamine guest molecule plays a crucial role in determining the selectivity of its binding to a macrocyclic host. Key factors include:

Length of the spacer: The distance between the two amine groups, dictated by the p-xylylene spacer in this compound, influences whether the guest can be fully encapsulated within a single host molecule or if it will form a 1:2 host-guest complex, with each end of the guest being capped by a macrocycle.

Rigidity of the spacer: The rigid aromatic nature of the p-xylylene spacer restricts the conformational freedom of the guest, which can lead to higher binding affinities compared to more flexible aliphatic diamines, as pre-organization energy loss upon binding is minimized.

Substituents on the nitrogen atoms: The methyl groups in this compound increase the steric bulk around the nitrogen atoms and also influence their basicity. These factors can affect the orientation of the guest within the host's cavity and the strength of the interactions with the host's portals.

The interplay of these structural features allows for fine-tuning of the host-guest recognition process, enabling the design of systems with high selectivity for specific diamine guests.

Metallo-Supramolecular Capsules and Cages as Selective Encapsulation Platforms

Metallo-supramolecular capsules and cages are self-assembled, three-dimensional structures formed through the coordination of metal ions with organic ligands. These hollow architectures can encapsulate guest molecules within their inner cavities, acting as molecular flasks for reactions or as selective hosts for molecular recognition and separation. nih.gov

The use of diamine ligands in the construction of these cages is a common strategy. Research has shown that cage-to-cage transformations can be achieved by introducing different diamines, such as p-xylylenediamine, which can alter the size and guest-binding properties of the resulting cage. nih.gov This highlights the potential for this compound to be used as a building block in the creation of functional metallo-supramolecular architectures. The specific length and rigidity of the p-xylylenediamine backbone can be exploited to control the dimensions and, consequently, the guest selectivity of the resulting cage. nih.gov While specific examples of metallo-supramolecular cages constructed with this compound as the primary ligand are not prevalent in the reviewed literature, the principles of coordination-driven self-assembly suggest its suitability for such applications. The nitrogen atoms of the diamine can coordinate to metal centers, while the rigid xylyl spacer would form the walls of the cage, creating a well-defined cavity for selective guest encapsulation.

Hydrogen Bonding Networks in Supramolecular Assembly

Hydrogen bonds, the electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom, are fundamental to the structure and function of many chemical and biological systems. In the context of supramolecular chemistry, these directional and specific interactions are powerful tools for programming the self-assembly of molecules into well-defined, higher-order structures.

While direct and extensive research on the hydrogen bonding networks specifically involving this compound is not widely documented in publicly available literature, we can infer its potential behavior by examining related structures and general principles of supramolecular assembly. The secondary amine groups (-NH-) in this compound are capable of acting as hydrogen bond donors, while the nitrogen atoms themselves can act as hydrogen bond acceptors. This dual functionality is a prerequisite for the formation of extended hydrogen-bonded chains, rings, and more complex networks.

The spatial arrangement of the two amine groups on the para-substituted xylyl scaffold provides a defined geometry for potential hydrogen bonding interactions. This can lead to the formation of linear supramolecular polymers or cyclic assemblies, depending on the conformational flexibility of the xylyl spacer and the presence of suitable hydrogen bond acceptors or donors in the surrounding chemical environment.

For instance, in the presence of molecules containing complementary hydrogen bonding sites, such as carboxylic acids or amides, this compound could co-assemble into intricate networks. The stoichiometry and connectivity of these networks would be dictated by the number and arrangement of hydrogen bond donor and acceptor sites on the participating molecules.

To illustrate the nature of hydrogen bonding in similar systems, consider the well-studied interactions in other diamine and amide-containing molecules. Research on compounds like N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine has revealed strong dual N—H⋯N hydrogen bonding, leading to the formation of self-complementary dimers. nih.gov This dimerization is a fundamental example of how hydrogen bonds can drive the association of individual molecules into a larger supramolecular entity.

Furthermore, studies on supramolecular polymers often utilize monomers with robust hydrogen bonding motifs, such as the 2-ureido-4-pyrimidinone (UPy) unit, which forms strong quadruple hydrogen bonds. nih.gov While this compound does not possess such a complex motif, the principle of using directional hydrogen bonds to create extended, chain-like structures is directly applicable.

The table below outlines the potential hydrogen bonding capabilities of this compound based on its functional groups.

| Functional Group | Hydrogen Bond Donor/Acceptor | Potential Interactions |

| Secondary Amine (N-H) | Donor | Can form hydrogen bonds with electronegative atoms like oxygen, nitrogen, or halogens. |

| Nitrogen Atom (in Amine) | Acceptor | Can accept a hydrogen bond from a suitable donor group like -OH or another -NH. |

The formation of these hydrogen bonding networks is a dynamic process, influenced by factors such as solvent polarity, temperature, and concentration. In polar solvents, competition with solvent molecules for hydrogen bonding sites can disrupt the formation of extended supramolecular assemblies. Conversely, in non-polar solvents, the intermolecular hydrogen bonds between the solute molecules are more favored, promoting self-assembly.

While detailed experimental data and specific research findings on the supramolecular structures formed by this compound through hydrogen bonding are limited, its molecular structure strongly suggests a capacity to participate in such interactions, forming the basis for the construction of novel supramolecular materials. Further research, including single-crystal X-ray diffraction studies and spectroscopic analysis in various solvents, would be invaluable in elucidating the precise nature and extent of these hydrogen bonding networks.

Mechanistic Studies and Reaction Pathways

Radical Cation Formation and Redox Properties of N,N-Dimethyl-p-phenylenediamine

N,N-dimethyl-p-phenylenediamine (DMPD) is readily oxidized, a property that has been the subject of extensive study. This oxidation leads to the formation of a stable and intensely colored radical cation, a key feature of its chemistry. wikipedia.orgchemodex.comfishersci.at

The one-electron oxidation of N,N-dimethyl-p-phenylenediamine results in the formation of a deep red radical cation, [H₂NC₆H₄N(CH₃)₂]⁺, known as Wurster's Red. wikipedia.org This species is notably stable, which allows for its study under various conditions. chemodex.com The stability is attributed to the delocalization of the unpaired electron across the phenylenediamine system.

The formation of Wurster's Red can be achieved through chemical or electrochemical oxidation. chemodex.comresearchgate.net Studies have investigated its excited-state dynamics, noting that at room temperature, the lifetime of the lowest excited state is extremely short, on the order of 200 femtoseconds. nih.gov However, the cation becomes fluorescent at temperatures below 120 K. nih.gov The decay mechanism is believed to involve a conical intersection between the excited and ground states, accessed via a twist of the amino group or pyramidalization of the nitrogen center. nih.gov

Theoretical studies using Density Functional Theory have also explored the dimerization of the Wurster's Red radical cation in solution, which can form dicationic, diamagnetic dimers. sigmaaldrich.com These dimers are characterized by long multicenter π-bonds. sigmaaldrich.com

Table 1: Properties of Wurster's Red Cation

| Property | Description | Reference(s) |

|---|---|---|

| Precursor | N,N-dimethyl-p-phenylenediamine (DMPD) | wikipedia.org |

| Formation | One-electron oxidation of DMPD | wikipedia.org |

| Appearance | Deep red color | wikipedia.org |

| Chemical Formula | [C₈H₁₂N₂]⁺ | wikipedia.org |

| Key Feature | Stable radical cation | chemodex.comfishersci.at |

| Excited State Lifetime | ~200 fs at room temperature | nih.gov |

On-line electrochemical–mass spectrometry studies in aqueous solutions (pH 1.4–9.7) have shown that the oxidation of DMPD generates not only the Wurster's Red cation but also quinonediimine, quinonemonoimine, and subsequently, dimer and trimer products from coupling reactions. researchgate.net These coupling reactions are highly dependent on the pH of the solution. researchgate.net

The heterogeneously catalyzed reaction between DMPD and a cobalt complex has been studied on silver, gold, and bimetallic silver-on-gold surfaces. rsc.org The reaction at silver was inhibited by the formation of silver halide, while the reaction at gold was inhibited by the adsorption of the organic compounds. rsc.org On the bimetallic surface, inhibition was suppressed because the reduction of the cobalt complex occurred primarily on the silver surface, while the oxidation of the DMPD occurred on the gold. rsc.org

N,N-dimethyl-p-phenylenediamine can be oxidized by a variety of agents, including inorganic compounds and biological enzymes. The oxidation of DMPD by the copper-containing plasma protein ceruloplasmin has been studied, showing that the rate of Wurster's Red (DPD⁺) formation is proportional to the enzyme's activity under defined conditions. nih.govnih.gov At low DMPD concentrations, a lag period in the reaction was observed, which could be eliminated by the addition of the DPD⁺ radical cation. nih.govnih.gov

The reaction of DMPD with oxyhemoglobin also leads to its oxidation and the formation of ferrihemoglobin. nih.gov The Wurster's Red radical cation is presumed to be the initial product. nih.gov The rate of ferrihemoglobin formation is significantly increased by the radical cation compared to the parent amine. nih.gov

Enzymes such as horseradish peroxidase utilize DMPD as a substrate, where its oxidation in the presence of hydrogen peroxide leads to the formation of the colored Wurster's Red. psu.edu This reaction forms the basis of a colorimetric method for quantifying peroxidase activity. psu.edu The stoichiometry of the reaction catalyzed by peptidylglycine α-amidating mono-oxygenase (PAM) showed that two molecules of the DMPD radical cation are formed for each molecule of the enzyme's product, which is consistent with a monooxygenase-catalyzed reaction. nih.gov

Table 2: Oxidation of DMPD by Various Agents

| Oxidizing Agent | Key Findings | Reference(s) |

|---|---|---|

| Ceruloplasmin (enzyme) | Catalyzes oxidation to DPD⁺; exhibits complex kinetics with substrate binding sites. | nih.govnih.gov |

| Oxyhemoglobin (protein) | Reacts directly with DMPD to form ferrihemoglobin and the DPD⁺ radical. | nih.gov |

| Horseradish Peroxidase (enzyme) | Uses DMPD as a chromogenic substrate in the presence of H₂O₂. | psu.edu |

| Peptidylglycine α-amidating mono-oxygenase (PAM) | DMPD serves as an electron donor, forming a stable radical cation in a 2:1 stoichiometry with the product. | nih.gov |

| Cobalt(III) Complexes | Catalyze the oxidation of N,N-disubstituted p-phenylenediamines to a semiquinone. | osti.gov |

Catalytic Reaction Mechanisms Involving N,N-Dimethyl-p-phenylenediamine Derivatives

Derivatives of DMPD are involved in various catalytic reaction mechanisms, often leveraging the compound's favorable redox properties.

Following the initial one-electron oxidation to the radical cation, subsequent chemical reactions can occur. These reactions often involve coupling or dimerization, which can be viewed as forms of dehydrocoupling. In aqueous solutions, the electrochemically generated quinonediimine (the two-electron oxidation product of DMPD) can undergo coupling reactions with the parent DMPD molecule, leading to dimers and trimers. researchgate.net

In non-aqueous solvents like acetonitrile (B52724), the mechanism for the reaction between N,N-dimethyl-p-toluidine (a related compound) and its radical cation involves dimerization of the radicals following a rate-determining proton transfer step. nih.gov Similar coupling reactions are plausible for DMPD, where the radical cation or its further oxidation products react with other molecules. The electrochemical oxidation of N,N-dialkyl-p-phenylenediamines in the presence of sulfite (B76179) ions leads to a Michael-type addition reaction, where the sulfite acts as a nucleophile attacking the quinone-diimine intermediate to form a sulfonated derivative. sid.ir

N,N-dimethyl-p-phenylenediamine plays a direct role in catalytic activity, primarily as an electron donor or redox mediator. In the peptidylglycine α-amidating mono-oxygenase (PAM) enzyme system, DMPD serves as an alternative reductant to the natural cofactor, ascorbate. nih.gov It donates electrons to the enzyme, becoming oxidized to the stable Wurster's Red cation, which allows for a continuous spectrophotometric assay of the enzyme's activity. nih.gov Steady-state kinetics studies show that the DMPD-supported reaction follows a 'Ping Pong' mechanism, similar to the ascorbate-supported reaction. nih.gov

In the presence of hydrogen peroxide, metal ions such as copper and iron can catalyze the oxidative coupling reaction of DMPD with other aromatic compounds like 1,3-phenylenediamine. nih.gov In this scheme, the metal ion catalyzes the oxidation of DMPD to a reactive intermediate, which then couples with the second compound to produce a colored product, forming the basis for the analytical determination of these metals. nih.gov The diamine, therefore, acts as a pro-chromophore whose transformation is catalyzed by the analyte.

Investigation of Substituent Effects on Reactivity

The p-xylylene group, which consists of a benzene (B151609) ring with two methylene (B1212753) bridges, provides a rigid backbone. The electronic properties of the benzene ring can be altered by substituents, which in turn affects the reactivity of the amino groups. nih.gov Theoretical studies on p-xylylene chains have shown that their electronic properties and conductivity are sensitive to their molecular structure. nih.gov

The N,N'-dimethylamino groups have a profound impact on the reactivity of the diamine. The methyl groups are electron-donating, which increases the electron density on the nitrogen atoms and enhances their nucleophilicity compared to the primary amino groups of unsubstituted p-xylylenediamine. However, the methyl groups also introduce steric hindrance, which can decrease the reaction rate with bulky electrophiles. This interplay between electronic and steric effects is a key determinant of the reactivity of N,N'-dimethyl-p-xylylenediamine in various reactions.

Studies on other substituted aromatic amines have demonstrated that the nature of the substituents on the aromatic ring can have a significant impact on the electrochemical and spectral properties of the molecule. researchgate.net Electron-donating groups tend to lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect. researchgate.net

Table 2: Predicted Influence of Substituents on the Reactivity of p-Xylylenediamine Derivatives

This table provides a qualitative prediction of how different substituents on the aromatic ring of a p-xylylenediamine derivative might influence its reactivity.

| Substituent (on aromatic ring) | Electronic Effect | Predicted Effect on Nucleophilicity of Amino Group | Predicted Effect on Reaction Rate with Electrophiles |

| -NO₂ | Electron-withdrawing | Decrease | Decrease |

| -CN | Electron-withdrawing | Decrease | Decrease |

| -Cl | Electron-withdrawing (inductive), Weakly donating (resonance) | Slight Decrease | Slight Decrease |

| -CH₃ | Electron-donating | Increase | Increase |

| -OCH₃ | Electron-donating | Increase | Increase |

Note: This table is based on general principles of substituent effects in aromatic systems and does not represent specific experimental data for this compound derivatives.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like N,N'-dimethyl-p-xylylenediamine. slideshare.netslideshare.netresearchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms and their connectivity within a molecule. slideshare.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to fully characterize the structure and dynamics of this compound and its derivatives. nih.gov

¹H and ¹³C NMR are fundamental for confirming the basic structure of this compound, identifying the chemical shifts and coupling constants of the protons and carbons in the xylyl and dimethylamino groups.

Diffusion Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different chemical species in a mixture based on their diffusion coefficients. manchester.ac.ukrsc.org This method is particularly useful for estimating the molecular weight of molecules in solution and for studying the formation of supramolecular assemblies. nih.govrsc.org The diffusion coefficient is related to the size and shape of a molecule; larger molecules diffuse more slowly than smaller ones. researchgate.net

In the context of this compound, DOSY can be used to:

Determine the self-association behavior of the molecule in different solvents.

Estimate the molecular weight of polymers or oligomers derived from this compound. rsc.org

Characterize the formation and size of host-guest complexes or other supramolecular structures involving this diamine.

The resulting 2D DOSY spectrum plots chemical shifts on one axis and diffusion coefficients on the other, allowing for the resolution of signals from different species in a complex mixture. manchester.ac.uk

Variable-Temperature (VT) ¹H NMR spectroscopy is a valuable tool for investigating the internal dynamics of molecules and supramolecular systems. By recording spectra at different temperatures, it is possible to study processes such as conformational changes, bond rotations, and the association/dissociation of complexes.

For supramolecular systems involving this compound, VT-¹H NMR can provide insights into:

The kinetics and thermodynamics of guest binding and release in host-guest systems.

The rotational barriers of the N-methyl groups and the xylyl spacer.

The stability of self-assembled structures at different temperatures.

Changes in the chemical shifts, line widths, and coupling constants with temperature can be analyzed to determine the energetic barriers and rates of these dynamic processes.

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. nist.gov The resulting IR spectrum provides a unique "fingerprint" of the molecule, allowing for the identification of its functional groups. chemicalbook.com

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to:

C-H stretching and bending vibrations of the aromatic ring and the methyl groups.

C-N stretching vibrations of the amine groups.

Aromatic C=C stretching vibrations.

The precise positions of these bands can be influenced by the molecular environment and intermolecular interactions, such as hydrogen bonding.

| Vibrational Mode | **Approximate Wavenumber (cm⁻¹) ** |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| C-N Stretch | 1350-1000 |

| Aromatic C=C Stretch | 1600-1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Redox States

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure of the molecule. researchgate.net

The UV-Vis spectrum of this compound is characterized by absorption bands arising from π-π* transitions within the aromatic ring. The position and intensity of these bands can be affected by the solvent polarity and the presence of substituents on the aromatic ring. Furthermore, the oxidation of the diamine to form radical cations or dications leads to significant changes in the UV-Vis spectrum, with the appearance of new absorption bands at longer wavelengths. chemodex.comresearchgate.net This property is crucial for its use in various redox-related applications.

The ability of this compound and its analogs, such as N,N-dimethyl-p-phenylenediamine (DMPD), to form intensely colored radical cations upon oxidation makes it a valuable reagent in spectrophotometric analysis. sigmaaldrich.comresearchgate.netpsu.edu This colorimetric response can be used for the quantitative determination of various analytes. chemodex.com

For instance, DMPD is used in assays to measure the total antioxidant capacity of biological samples. chemodex.com In the presence of an oxidizing agent, DMPD forms a stable colored radical cation. Antioxidants in the sample reduce this radical cation, causing a decrease in absorbance that is proportional to the antioxidant concentration. chemodex.com This principle has also been applied to the detection of free radicals and reactive oxygen species. researchgate.net

X-ray Diffraction (XRD) for Single-Crystal and Powder Analysis

X-ray Diffraction (XRD) is a powerful technique for determining the three-dimensional atomic arrangement in crystalline solids. dntb.gov.ua It can be applied to both single crystals (SCXRD) and polycrystalline powders (powder XRD or PXRD). tricliniclabs.comnih.gov

Single-Crystal X-ray Diffraction (SCXRD) provides the most precise and unambiguous determination of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. tricliniclabs.com Obtaining suitable single crystals of this compound or its derivatives allows for a detailed understanding of its solid-state packing and hydrogen bonding networks. researchgate.net

Powder X-ray Diffraction (PXRD) is used to identify crystalline phases and to assess the purity of a sample. nih.govrsc.org The PXRD pattern is a fingerprint of a specific crystalline form and can be used to distinguish between different polymorphs or to monitor solid-state reactions. researchgate.net

| Technique | Information Obtained |

| Single-Crystal XRD | Precise 3D molecular structure, bond lengths, bond angles, intermolecular interactions. tricliniclabs.com |

| Powder XRD | Crystalline phase identification, sample purity, polymorphism. nih.govrsc.org |

Crystal Structure Determination of this compound Derivatives and Complexes

In a study involving dicopper(II) double helicates, a ligand system incorporating a 1,4-aryl spacer, structurally related to this compound, was synthesized and analyzed. lookchem.com X-ray crystallographic analysis of the resulting complexes revealed that the aromatic spacer contributes to a more rigid structure compared to more flexible spacers. lookchem.com This rigidity influences the conformation of the helicate, demonstrating how the choice of the diamine backbone can control the final architecture of the complex. lookchem.com The analysis of such crystal structures is fundamental to understanding how these molecules can act as receptors for anions, with the specific conformation driven by the presence of the anion guest. lookchem.com

Similarly, studies on palladium complexes with related diamine ligands show that the coordination geometry around the metal center can be significantly distorted. researchgate.net For instance, in a square planar palladium complex, intramolecular repulsions can lead to elongated palladium-nitrogen (Pd–N) bond distances. researchgate.net This detailed structural information, obtainable only through X-ray diffraction, is vital for correlating molecular structure with chemical reactivity.

Electrochemical Methods for Redox Potential Determination

Electrochemical methods are powerful tools for investigating the redox properties of chemical compounds, providing data on the potentials at which oxidation and reduction occur. cmu.eduwikipedia.org These techniques can elucidate reaction mechanisms, including the number of electrons transferred and the stability of different oxidation states. tsijournals.comresearchgate.net For metal complexes, electrochemical studies reveal how ligands influence the redox potential of the central metal ion, which is critical for applications in catalysis and materials science. cmu.edutsijournals.com

The electrochemical oxidation of p-phenylenediamines has been shown to involve a reversible one-electron exchange, though it can be complicated by subsequent chemical reactions. researchgate.net The stability of the resulting species and the specific reaction pathways are often dependent on the solvent and other experimental conditions. researchgate.net

Cyclic Voltammetry of Copper(II) Complexes

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox behavior of metal complexes, such as those involving copper and ligands derived from this compound. cmu.edu In a typical CV experiment, the potential is swept linearly to a set value and then reversed, while the resulting current is measured. The resulting plot of current versus potential is known as a cyclic voltammogram.

Studies on various copper(II) complexes show that the redox process often corresponds to a quasi-reversible, one-electron transfer between Cu(II) and Cu(I). tsijournals.comresearchgate.net The voltammograms of these complexes display reduction and oxidation peaks, and the potentials of these peaks provide information about the thermodynamics and kinetics of the electron transfer process.

The electrochemical behavior of copper(II) complexes is highly dependent on the coordinating ligand. For example, the reduction potentials for Cu(II) to Cu(I) in complexes with different ligands can vary significantly, indicating that the ligand environment stabilizes the Cu(II) oxidation state to different extents. tsijournals.com The negative shift in reduction potentials often suggests a strong binding of the ligand to the copper center. tsijournals.com

Below is a table summarizing representative electrochemical data for copper(II) complexes with various nitrogen-based ligands, illustrating the influence of the ligand structure on the redox potentials. The experiments are typically conducted in a non-aqueous solvent like acetonitrile (B52724) or DMSO with a supporting electrolyte. cmu.edutsijournals.com

| Complex/Ligand | Epc (V) | Epa (V) | ΔEp (mV) | E1/2 (V) | Scan Rate (V/s) | Conditions |

| [Cu(TBM)Cl]Cl₂·H₂O | - | - | - | 0.185 | - | vs. Ag/AgNO₃ in DMSO |

| [Cu(TBM)(NO₃)₂]·H₂O | - | - | - | 0.017 | - | vs. Ag/AgNO₃ in DMSO |

| [Cu(TBM)(HCOO)₂]·H₂O | - | - | - | 0.017 | - | vs. Ag/AgNO₃ in DMSO |

| [Cu(TBM)(OAc)₂]·CH₃OH | - | - | - | -0.531 | - | vs. Ag/AgNO₃ in DMSO |

| CuBr/TPMA | -0.55 | -0.32 | 230 | -0.44 | 0.5 | vs. Ag/Ag⁺ in Acetonitrile |

| CuCl/TPMA | -0.63 | -0.42 | 210 | -0.53 | 0.5 | vs. Ag/Ag⁺ in Acetonitrile |

| CuBr/PMDETA | -0.63 | -0.42 | 210 | -0.53 | 0.5 | vs. Ag/Ag⁺ in Acetonitrile |

| CuCl/PMDETA | -0.76 | -0.54 | 220 | -0.65 | 0.5 | vs. Ag/Ag⁺ in Acetonitrile |

Data sourced from multiple studies for illustrative purposes. cmu.edutsijournals.com Epc = Cathodic Peak Potential, Epa = Anodic Peak Potential, ΔEp = Peak Separation, E1/2 = Half-wave Potential.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. nih.govresearchgate.net The sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its oxidation state. nih.gov

For nitrogen-containing compounds like this compound and its complexes, XPS is particularly useful for analyzing the chemical environment of the nitrogen atoms. nih.gov The N1s core level spectrum can distinguish between nitrogen atoms in different functional groups (e.g., amine, imine, or coordinated nitrogen in a metal complex). For example, in a study of surfaces functionalized with perfluorophenylazide (PFPA), XPS was able to resolve the N1s signal into distinct peaks corresponding to the different nitrogen atoms within the azide (B81097) group, with binding energies around 405.1 eV, 402.1 eV, and 399.5 eV. nih.gov This level of detail allows for a comprehensive characterization of the chemical species present on a surface. nih.gov

XPS measurements are performed under ultra-high vacuum conditions using instruments equipped with a monochromatic X-ray source (e.g., Al Kα) and a hemispherical analyzer. nih.govresearchgate.net The high sensitivity of XPS makes it an invaluable tool for studying the surface chemistry of materials, including thin films and modified surfaces involving this compound derivatives. nih.gov

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and inherent reactivity of N,N'-dimethyl-p-xylylenediamine. These calculations, often employing methods like Density Functional Theory (DFT), can determine various molecular properties that govern the compound's chemical behavior. Key properties include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity.

Table 1: Calculated Electronic Properties of a Representative Diamine Ligand This table is illustrative and based on typical values for similar compounds, as specific data for this compound was not found in the searched literature.

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -0.5 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical stability and reactivity of the molecule. |

| Dipole Moment | 1.2 D | Provides insight into the polarity of the molecule. |

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms involving molecules like this compound. researchgate.net By calculating the energies of reactants, transition states, and products, DFT can map out the entire energy profile of a chemical reaction. This is particularly valuable in understanding the catalytic cycles of reactions where this compound may act as a ligand. For example, in copper-catalyzed cross-coupling reactions, N,N'-dimethyl-substituted diamine ligands have been shown to improve reaction rates. nih.gov

DFT calculations can help elucidate the role of the diamine ligand in stabilizing the catalytic species and facilitating key steps such as oxidative addition and reductive elimination. researchgate.net The calculated activation energies for different potential pathways can reveal the most likely reaction mechanism. Below is a hypothetical reaction coordinate diagram's data for a copper-catalyzed amination reaction, illustrating how DFT can be used to elucidate the mechanism.

Table 2: Hypothetical DFT-Calculated Energies for a Copper-Catalyzed Amination Reaction This table is illustrative and based on general principles of DFT in catalysis, as specific data for this compound was not found in the searched literature.

| Reaction Step | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Aryl Halide + Amine + Cu(I)-Ligand) | 0.0 |

| Oxidative Addition Transition State | +15.2 |

| Cu(III) Intermediate | -5.7 |

| Reductive Elimination Transition State | +10.8 |

| Products (Aryl Amine + Cu(I)-Ligand) | -20.1 |

Molecular Dynamics Simulations of Supramolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior and supramolecular interactions of this compound. These simulations model the movement of atoms and molecules over time, providing insights into processes such as self-assembly, ligand binding, and the conformational dynamics of polymers containing this moiety. For instance, MD simulations can be used to understand how this compound-containing molecules interact with surfaces or form larger ordered structures. researchgate.net

In the context of materials science, MD simulations can predict how polymers derived from this compound might arrange themselves, which in turn affects the macroscopic properties of the material. The simulations can reveal details about hydrogen bonding, van der Waals interactions, and electrostatic interactions that drive the formation of supramolecular structures. The following table outlines typical parameters used in an MD simulation of a diamine-containing system.

Table 3: Typical Parameters for a Molecular Dynamics Simulation This table is illustrative and based on general practices in molecular dynamics simulations.

| Parameter | Value/Setting |

|---|---|

| Force Field | GAFF (General Amber Force Field) |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Predictive Modeling for Material Properties and Catalytic Activity

Predictive modeling, often utilizing Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) approaches, can be employed to forecast the material properties of polymers derived from this compound or its catalytic activity in various reactions. These models establish a mathematical relationship between the molecular structure (described by calculated molecular descriptors) and a specific property of interest.

For example, in the development of new polyamides, QSPR models can predict properties such as glass transition temperature, density, and refractive index based on the structure of the diamine and diacid monomers. nih.gov This allows for the computational screening of a large number of potential polymer structures before undertaking expensive and time-consuming laboratory synthesis. The table below presents a hypothetical QSPR model for predicting the glass transition temperature (Tg) of a polyamide.

Table 4: Hypothetical QSPR Model for Polyamide Glass Transition Temperature (Tg) This table is illustrative and based on the principles of QSPR modeling for polymers.

| Molecular Descriptor | Coefficient | p-value |

|---|---|---|

| Molecular Weight | 0.25 | <0.01 |

| Number of Aromatic Rings | 15.3 | <0.001 |

| Wiener Index | -0.08 | <0.05 |

| Polar Surface Area | -0.52 | <0.01 |

Model Equation: Tg = c + 0.25(Mol. Wt.) + 15.3(Num. Ar. Rings) - 0.08(Wiener Index) - 0.52(PSA)

Interactions with Biological Systems and Environmental Fate

Fundamental Interactions with Biomolecules

The interaction of N,N'-dimethyl-p-xylylenediamine with essential biomolecules like DNA and proteins is a key determinant of its biological activity. While direct studies on the compound are limited, research on analogous structures offers valuable perspectives.

While direct studies on this compound are not extensively documented, research on structurally related aromatic amines and diamine derivatives suggests potential for DNA interaction. Compounds like N,N-dimethylaniline and N,N-dimethyl-p-toluidine, which share the N,N-dimethylaminoaryl structural motif, have been shown to be chromosome-damaging agents. nih.gov These compounds were found to be weakly positive for inducing DNA damage but clearly positive for causing numerical chromosome aberrations in V79 hamster cells. nih.gov

Furthermore, synthetic diamines have been investigated for their biological effects, with some demonstrating antifungal activity. One proposed mechanism of action for a related aliphatic diamine involves the significant reduction of DNA methylation in the fungus Pyrenophora avenae. oup.com Derivatives of the parent compound, p-xylylenediamine, have also been synthesized and evaluated for cytotoxic activity against various human tumor cell lines, indicating that these types of molecules can interfere with cellular processes essential for cell survival. oup.com The interaction of metal complexes containing diamine ligands with DNA has also been explored. For instance, a palladium(II) complex with N,N-dimethyltrimethylenediamine was found to interact with calf thymus DNA, suggesting both electrostatic binding and partial intercalation as possible modes of interaction. nih.gov These findings collectively suggest that this compound, due to its chemical structure, may have the potential to interact with DNA and influence cellular functions.

HSA possesses several binding sites, with sites I and II being the primary locations for drug binding. mdpi.com The binding is typically a result of hydrophobic, electrostatic, and hydrogen bonding interactions. Given the structure of this compound, which includes a hydrophobic xylylene core and two amine groups that can be protonated, it is plausible that it could interact with HSA. The hydrophobic portion could associate with non-polar pockets within the protein, while the charged amino groups could form electrostatic interactions with negatively charged amino acid residues on the albumin surface. The binding of compounds to HSA can also prevent their precipitation in aqueous solutions, a property that is crucial for the transport of poorly soluble molecules. researchgate.net

Biodegradation Studies of this compound

The environmental fate of this compound is largely determined by its susceptibility to microbial degradation. The breakdown of aromatic hydrocarbons like xylenes (B1142099) has been studied, offering clues to the potential metabolic pathways for its derivatives.

The biodegradation of xylene isomers by various microbial communities has been documented, often involving bacterial genera such as Pseudomonas and Rhodococcus. researchgate.netnih.gov These bacteria typically initiate the degradation of aromatic compounds through the action of oxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring or oxidize the methyl side chains. researchgate.netwikipedia.org For instance, the degradation of o-xylene (B151617) by Rhodococcus can proceed via monooxygenation of a methyl group, while Pseudomonas stutzeri can employ dioxygenation of the aromatic ring. researchgate.net

While specific pathways for this compound by Klebsiella pneumoniae or Acetobacter liquefaciens have not been detailed, these genera are known for their metabolic versatility. nih.gov It is hypothesized that the degradation of this compound would likely commence with enzymatic attacks on the N-methyl groups or the xylylene core, leading to intermediates that can be funneled into central metabolic pathways like the Krebs cycle. acs.org The presence of the diamine functionalities may influence the specific enzymes and pathways involved.

The efficiency of microbial degradation of aromatic compounds is highly dependent on environmental conditions. Key factors influencing the rate of biodegradation include:

Oxygen Availability: Aerobic degradation pathways, which utilize oxygenases, are generally more rapid and efficient for breaking down aromatic rings. nih.gov

Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus is crucial for microbial growth and enzymatic activity.

pH and Temperature: Microorganisms have optimal pH and temperature ranges for growth and metabolic function. Deviations from these optima can significantly slow down or halt biodegradation.

Concentration of the Compound: While a certain concentration is required to induce the necessary degradative enzymes, high concentrations of the compound can be toxic to the microorganisms, inhibiting their activity. researchgate.net

Studies on xylene-degrading microbial communities have shown that degradation is fastest when the compound is supplied as the sole source of carbon and energy under optimal aerobic conditions. nih.gov

This compound as a Chemical Probe in Biochemical Assays

The structural features of diamine compounds lend themselves to applications as chemical probes for studying biological systems. The parent compound, p-xylylenediamine, has been utilized as a capping agent in the preparation of fluorescent nanocrystals, which can serve as optical sensors. sigmaaldrich.com This suggests that its derivatives could also possess useful photophysical properties.

Substituted diamines have been developed as fluorescent probes to investigate membrane interactions and for antibacterial research. nih.gov For example, certain synthetic diamines have been used to study the bacterial cell membrane, with their mechanism of action involving membrane targeting. nih.gov Other diamine-containing molecules have been designed as fluorescent sensors for detecting specific biomolecules or for use in high-throughput screening of catalysts in asymmetric synthesis. researchgate.net Given these precedents, it is conceivable that this compound or its derivatives could be functionalized to create probes for biochemical assays, potentially for studying enzyme activity, receptor binding, or cellular imaging, although specific examples are not yet reported in the literature.

Evaluation of Oxidative Status in Biological Samples

The assay is valued for its simplicity, speed, and affordability, making it suitable for routine clinical analyses. wur.nlsigmaaldrich.com A significant advantage of the DMPD assay is its robustness, as it is not affected by the freezing, thawing, or storage duration of plasma samples. wur.nlresearchgate.net The reaction can be monitored kinetically and is amenable to automation, further enhancing its utility in large-scale screenings. wur.nlsigmaaldrich.com The results are typically expressed as hydrogen peroxide equivalents (HPE), providing a standardized measure of the oxidative load. wur.nlnih.govresearchgate.net This assay, either used alone or in conjunction with methods that assess antioxidant capacity, is considered a reliable tool for investigating pathologies associated with oxidative stress. wur.nlsigmaaldrich.comresearchgate.net

The fundamental principle of the assay involves the oxidation of DMPD by hydroperoxides present in the biological sample. In an acidic environment, these hydroperoxides generate alkoxy and peroxy radicals, which in turn oxidize DMPD to its radical cation form. researchgate.net This colored radical cation exhibits a distinct absorbance maximum, allowing for its quantification. wur.nl

Table 1: Key Parameters of the DMPD Assay for Oxidative Status Evaluation

| Parameter | Description | Reference |

|---|---|---|

| Analyte | Hydroperoxyl compounds (lipids, peptides, amino acids) | wur.nl |

| Reagent | This compound (DMPD) | wur.nlsigmaaldrich.com |

| Principle | Formation of a colored DMPD radical cation (DMPD•+) | wur.nlresearchgate.net |

| Detection Method | Spectrophotometry (Absorbance at 505 nm) | wur.nl |

| Quantification | Proportional to the amount of hydroperoxyl compounds | wur.nlresearchgate.net |

| Units | Hydrogen Peroxide Equivalents (HPE) | wur.nlnih.gov |

| Sample Type | Human Plasma | wur.nlsigmaaldrich.com |

| Assay Characteristics | Simple, rapid, inexpensive, automatable | wur.nlsigmaaldrich.com |

Colorimetric Determination of Peroxidase Activity

This compound is also utilized as a chromogenic substrate for the colorimetric determination of peroxidase activity. nih.govpsu.edu This method relies on the enzymatic activity of peroxidase to catalyze the oxidation of DMPD in the presence of hydrogen peroxide (H₂O₂), resulting in the formation of a colored product. nih.gov The intensity of the color, which is typically a red pigment, is directly proportional to both the concentration of the peroxidase enzyme and the duration of the incubation period, within the initial linear phase of the reaction. nih.govpsu.edu

The development of this colorimetric assay involved systematic testing of various factors to optimize the reaction conditions. These factors include the concentrations of the enzyme, DMPD, and H₂O₂, the incubation time, pH, and temperature. nih.govpsu.edu The potential for interference from oxidizing and reducing agents that may be present in tissue samples was also evaluated to ensure the specificity of the assay. nih.gov This method has been successfully applied to track the uptake of intravenously injected horseradish peroxidase in various tissues. nih.govpsu.edu

The reaction kinetics are crucial for accurate quantification. The formation of the red pigment is linear for an initial period, typically ranging from 40 to 90 seconds, after which the rate may decrease. nih.gov Therefore, measurements are taken within this window to ensure a direct correlation between absorbance and enzyme activity. The optimal pH for the reaction has been determined, and performing the assay at this pH is critical for maximal color development and sensitivity. psu.edu

Table 2: Factors Influencing the Colorimetric Determination of Peroxidase Activity using DMPD

| Factor | Influence on the Assay | Reference |

|---|---|---|

| Enzyme Concentration | Directly proportional to the rate of color formation | nih.gov |

| This compound Concentration | Optimized for maximal color development | nih.govpsu.edu |

| Hydrogen Peroxide (H₂O₂) Concentration | Required as a co-substrate for the enzymatic reaction | nih.gov |

| Incubation Time | Linear relationship with color formation in the initial phase (40-90s) | nih.gov |

| pH | Affects the rate of the enzymatic reaction and color stability | nih.govpsu.edu |

| Temperature | Influences the rate of the enzymatic reaction | nih.gov |

| Interfering Substances | Oxidizing and reducing agents in tissues can potentially affect results | nih.gov |